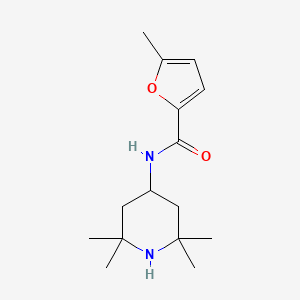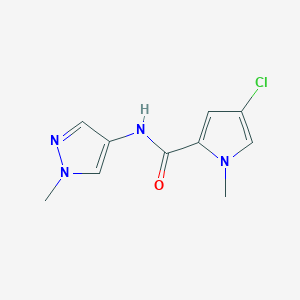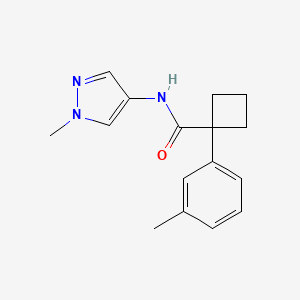
N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide, also known as MBT, is a chemical compound that has been of great interest to researchers in the field of medicinal chemistry. It is a heterocyclic compound that contains a pyrazole ring and a benzothiophene ring, which are both known to have biological activity. MBT has been found to have potential applications in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders.
作用机制
The exact mechanism of action of N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide is not yet fully understood. However, it is believed that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in disease processes. For example, studies have shown that this compound may inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-proliferative and anti-inflammatory effects, studies have shown that this compound may also have antioxidant properties. It has also been found to have a protective effect on neurons, and may be effective in preventing the degeneration of nerve cells.
实验室实验的优点和局限性
One advantage of using N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide in laboratory experiments is that it is a relatively simple compound to synthesize, and can be produced in large quantities. Additionally, this compound has been found to have low toxicity, which makes it a safe compound to use in in vitro and in vivo experiments. However, one limitation of using this compound in laboratory experiments is that its exact mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.
未来方向
There are a number of potential future directions for research on N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide. One area of interest is the use of this compound as a cancer treatment. Further studies are needed to determine the optimal dosage and administration schedule for this compound, as well as its efficacy in combination with other cancer treatments. Other potential future directions for research include investigating the use of this compound as an anti-inflammatory agent, and exploring its potential as a treatment for neurological disorders such as Alzheimer's disease.
合成方法
The synthesis of N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide is a multi-step process that involves the reaction of several different chemical reagents. One common method of synthesizing this compound involves the reaction of 1-benzothiophene-3-carboxylic acid with 1-methyl-4-pyrazolecarboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired product.
科学研究应用
N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications. One area of research that has received particular attention is the use of this compound as a cancer treatment. Studies have shown that this compound has anti-proliferative effects on cancer cells, and may be effective in inhibiting tumor growth. Other research has focused on the potential use of this compound as an anti-inflammatory agent, as well as its potential as a treatment for neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-16-7-9(6-14-16)15-13(17)11-8-18-12-5-3-2-4-10(11)12/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTHTWLQTPKXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)

![N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7539663.png)


![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)





![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)
![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)